CID 156594418
Description
Based on its numerical proximity to other oscillatoxin derivatives (e.g., CID 156582093 and CID 156582092 in ), it is hypothesized to belong to the oscillatoxin family. Oscillatoxins are marine-derived cyclic peptides known for their complex structures and bioactive properties, often studied for their interactions with ion channels or cytotoxicity .
Properties
CAS No. |
97639-11-7 |
|---|---|
Molecular Formula |
C26H36ClI3N2NaO16 |
Molecular Weight |
1071.7 g/mol |
InChI |
InChI=1S/C12H22O11.C11H9I3N2O4.C3H5ClO.Na/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;4-1-3-2-5-3;/h4-11,13-20H,1-3H2;1-2H3,(H,15,17)(H,16,18)(H,19,20);3H,1-2H2;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;/m1.../s1 |
InChI Key |
BTXOHYBOWSFNOQ-VQNFKRBLSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane involves several steps:
Polymerization: The polymerization of 2-(chloromethyl)oxirane is initiated using a suitable catalyst under controlled conditions to form the polymer backbone.
Glycosylation: The polymer is then glycosylated with alpha-D-Glucopyranoside and beta-D-fructofuranosyl units using glycosyl donors and acceptors in the presence of a glycosylation catalyst.
Iodination: The final step involves mixing the polymer with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors and automated glycosylation systems to ensure high yield and purity. The iodination step is carried out in specialized facilities to handle the iodinated aromatic acid safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrate moieties.
Reduction: Reduction reactions can occur at the iodinated aromatic acid, potentially reducing the iodine atoms.
Substitution: The chloromethyl group in the polymer backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
Oxidation: Oxidized carbohydrate derivatives.
Reduction: Reduced iodinated aromatic acids.
Substitution: Substituted polymer derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Polymer Science: It serves as a model compound for studying polymerization and glycosylation reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its carbohydrate moieties.
Cell Signaling: It may influence cell signaling pathways through its interaction with cell surface receptors.
Medicine
Imaging: The iodinated aromatic acid component makes it useful in medical imaging techniques such as X-ray and CT scans.
Drug Delivery: The compound can be used as a carrier for drug delivery systems due to its polymeric nature.
Industry
Food Emulsifier:
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets enzymes and cell surface receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, particularly those involving carbohydrate recognition and iodinated aromatic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 156594418 with structurally or functionally related compounds, leveraging data from oscillatoxin analogs and other PubChem entries (–15):
Key Findings:
Structural Similarities :
- Oscillatoxin derivatives share a macrocyclic peptide backbone with variations in methyl groups or sulfur-containing side chains. This compound likely possesses similar structural motifs, given its proximity in CID numbering .
- Methylation (e.g., CID 185389) increases hydrophobicity (LogP ~5.8 vs. 5.2 for CID 101283546), which may enhance membrane permeability .
Functional Divergence :
- Oscillatoxin D (CID 101283546) modulates sodium channels, while Oscillatoxin F (CID 156582092) shows antioxidant activity, highlighting functional diversity within the family .
- This compound’s biological role remains uncharacterized but may align with cytotoxicity observed in CID 156582093 .
Pharmacokinetic Properties :
Q & A
Basic Research Questions
Q. How can I systematically identify existing studies on CID 156594418 to address knowledge gaps in its pharmacological properties?
- Conduct a structured literature review using databases like PubMed, SciFinder, and Reaxys, focusing on primary sources. Use keyword combinations (e.g., "this compound AND pharmacokinetics") and citation tracking to map foundational studies. Evaluate gaps by comparing mechanistic hypotheses, experimental models, and conflicting results .
Q. What methodological frameworks (e.g., PICOT, FINER) are appropriate for formulating research questions on this compound's biological activity?
- Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define scope (e.g., "Does this compound reduce tumor growth in murine models compared to standard therapy over 8 weeks?"). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess alignment with funding priorities and translational potential .
Q. What criteria should guide the selection of analytical techniques for characterizing this compound's structural stability?
- Prioritize techniques (e.g., NMR, HPLC-MS) based on sensitivity to detect degradation products, compatibility with the compound's physicochemical properties, and alignment with IUPAC guidelines for purity validation. Cross-validate results with orthogonal methods to minimize instrumental bias .
Advanced Research Questions
Q. How should I design experiments to ensure reproducibility when synthesizing this compound under varying catalytic conditions?
- Document reaction parameters (temperature, solvent purity, catalyst loading) in triplicate, using controlled batch-to-batch comparisons. Include negative controls and validate synthetic pathways via intermediate characterization (e.g., IR, crystallography). Adhere to the "Experimental" section guidelines in Medicinal Chemistry Research for transparency .
Q. What statistical approaches are recommended to resolve contradictions between computational predictions and experimental data for this compound's binding affinity?
- Perform sensitivity analyses to identify outlier data points. Apply Bayesian meta-analysis to weigh evidence from molecular docking vs. surface plasmon resonance (SPR) assays. Use bootstrapping to quantify uncertainty in free energy calculations, ensuring alignment with empirical validation .
Q. How can I optimize reaction parameters for this compound synthesis while minimizing resource expenditure?
- Employ design-of-experiments (DoE) methodologies, such as factorial designs, to test variables (e.g., temperature, solvent ratio). Use response surface modeling to identify Pareto-optimal conditions that balance yield, cost, and environmental impact. Validate scalability through pilot-scale trials .
Q. How do I ethically justify in vivo studies involving this compound when preliminary in vitro data is inconclusive?
- Conduct a harm-benefit analysis using the 3Rs framework (Replacement, Reduction, Refinement). Justify animal use by demonstrating rigorous in vitro dose-response validation and computational toxicity predictions. Obtain institutional ethics committee approval with explicit endpoints to avoid unnecessary suffering .
Q. What interdisciplinary strategies enhance mechanistic studies of this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Integrate systems biology models (e.g., PBPK/PD) with high-content screening data. Collaborate with bioinformaticians to map off-target interactions using chemoproteomics. Cross-reference clinical trial databases for structural analogs to infer potential ADME challenges .
Methodological Guidance for Answers
- Literature Reviews : Use citation trees and backward/forward snowballing to trace seminal studies .
- Experimental Reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed procedural documentation .
- Data Contradictions : Apply the "STROBE" checklist for observational studies to identify confounding variables .
- Ethical Compliance : Align with the CC-BY-SA 3.0 framework for data sharing and attribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
